molecular formula C21H17BN2O2 B15210723 (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid CAS No. 922730-47-0

(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B15210723
CAS No.: 922730-47-0
M. Wt: 340.2 g/mol
InChI Key: RQYREUSJGZXTID-UHFFFAOYSA-N
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Description

(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is a sophisticated organoboron reagent that integrates a boronic acid functionality with a 3,5-diphenylpyrazole scaffold. This unique structure makes it a valuable building block in chemical synthesis and a promising scaffold in medicinal chemistry research, particularly for the development of enzyme inhibitors. In synthetic chemistry, the boronic acid group is pivotal for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. This compound can be coupled with various aryl or vinyl halides to create complex biaryl structures, which are common motifs in pharmaceuticals and organic materials. The adjacent 3,5-diphenylpyrazole moiety is not just an inert spectator; it can act as a potent [N,O]-bidentate ligand , capable of coordinating to metal centers such as boron or palladium. This chelating property can influence the outcome of reactions and has been shown to facilitate unusual transformations, such as the base-promoted disproportionation of boronic acids to form diarylborinate complexes . From a biomedical research perspective, the 3,5-diphenylpyrazole core is a recognized pharmacophore. Recent studies have identified this scaffold as a highly potent and selective inhibitor for metalloproteases, specifically meprin α and β . These enzymes are emerging as important drug targets linked to conditions such as cancer, Alzheimer's disease, and fibrotic disorders. Researchers have found that the 3,5-diphenylpyrazole structure serves as an excellent lead for developing chemical probes to validate these new therapeutic targets, demonstrating high inhibitory activity and a favorable selectivity profile against other off-target metalloproteases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

922730-47-0

Molecular Formula

C21H17BN2O2

Molecular Weight

340.2 g/mol

IUPAC Name

[2-(3,5-diphenylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C21H17BN2O2/c25-22(26)18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23-24)16-9-3-1-4-10-16/h1-15,25-26H

InChI Key

RQYREUSJGZXTID-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst. This reaction forms 3,5-diphenyl-1H-pyrazole.

    Borylation: The 3,5-diphenyl-1H-pyrazole is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Reduced Pyrazoles: Formed through reduction reactions.

Scientific Research Applications

(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Bioanalytical Chemistry: Employed in the design of sensors and probes for detecting biological molecules.

Mechanism of Action

The mechanism of action of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid depends on its specific application:

    In Organic Synthesis: Acts as a nucleophile in coupling reactions, facilitating the formation of carbon-carbon bonds.

    In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In Materials Science: Contributes to the electronic and optical properties of materials through its structural and electronic characteristics.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Fluorination (as in [1-(3,5-Difluorophenyl)-1H-pyrazole-4-boronic acid]) may improve membrane permeability compared to the target compound’s phenyl groups .

Boronic Acids with Aromatic Systems

Compound Name Structural Features Key Findings/Applications References
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy substituent on phenylboronic acid Fungal histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM); outperformed trichostatin A.
Phenyl boronic acid Simple phenylboronic acid Diagnostic agent for detecting KPC carbapenemases in bacteria.

Key Observations :

  • Bioactivity: The methoxyethyl-phenoxy group in [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid enhances HDAC inhibition, suggesting that electron-donating substituents near the boronic acid improve target engagement .
  • Diagnostic Utility: Unsubstituted phenyl boronic acid is effective in clinical diagnostics, but the target compound’s pyrazole-phenyl system may lack the specificity required for similar applications .

Biological Activity

(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes the current knowledge on the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C21H17BN2O
  • Molecular Weight : 340.2 g/mol
  • CAS Number : Not specified in the search results but can be derived from its molecular structure.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria using a well diffusion method. The results indicated that several compounds exhibited substantial zones of inhibition against E. coli, S. aureus, and B. subtilis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
10aE. coli15
10bS. aureus12
10cB. subtilis14

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, a series of pyrazole compounds were tested for their ability to inhibit inflammation in animal models. One particular derivative demonstrated anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .

Case Study:
A study assessed the effects of a pyrazole derivative on carrageenan-induced edema in rats and reported a significant reduction in swelling compared to the control group .

3. Anticancer Activity

Recent investigations have highlighted the anticancer properties of boronic acids and their derivatives. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Mechanism of Action:
The mechanism involves the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 2: Anticancer Activity of Boronic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundU2668.21
BortezomibU2667.05

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